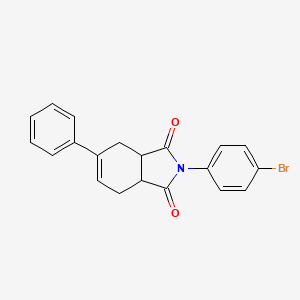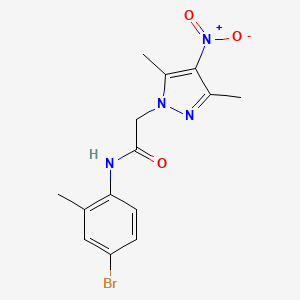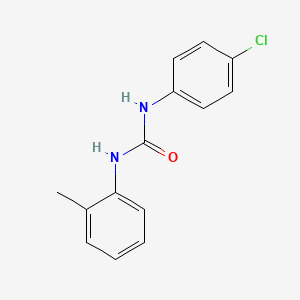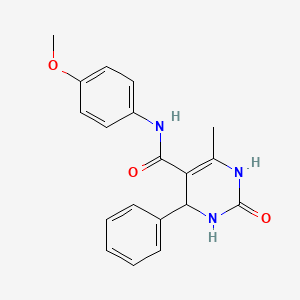![molecular formula C16H25NO2 B4919247 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPB and is a pyrrolidine-based compound that has a unique structure and properties.
作用機序
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is not well-understood, but it is believed to involve the modulation of certain receptors and enzymes in the brain. This compound has been shown to bind to certain receptors such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes such as reward, motivation, and stress response. Additionally, EPPB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as dosage, route of administration, and target receptors. However, some studies have reported that EPPB can modulate the release and uptake of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments, such as its high affinity for certain receptors and its ability to modulate the activity of certain enzymes. Additionally, this compound is relatively stable and can be easily synthesized and purified using established procedures. However, one limitation of EPPB is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well-understood, which can make it difficult to interpret experimental results.
将来の方向性
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has several potential future directions in scientific research. One potential direction is the development of new drugs that target the receptors and enzymes modulated by EPPB. Additionally, this compound could be used as a tool for studying the functions of these receptors and enzymes in various physiological processes. Another potential direction is the investigation of the neuroprotective effects of EPPB in various animal models of neurodegenerative diseases. Finally, the mechanism of action of this compound could be further studied using advanced techniques such as molecular modeling and structural biology.
合成法
The synthesis of 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine involves the reaction between 4-(2-ethoxyphenoxy)butylamine and pyrrolidine. This reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as chromatography and recrystallization. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.
科学的研究の応用
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in various fields such as drug discovery, neuroscience, and biochemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for developing new drugs that target these receptors. Additionally, EPPB has been shown to modulate the activity of certain enzymes and proteins, making it a useful tool for studying their functions in vitro and in vivo.
特性
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQWYQDGOPLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4919195.png)


![methyl 4-[({[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoate](/img/structure/B4919212.png)
![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4919214.png)
![4-({[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B4919222.png)
![N-(tert-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B4919225.png)
![3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4919232.png)


![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4919256.png)
![ethyl 5-methyl-4-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4919265.png)

